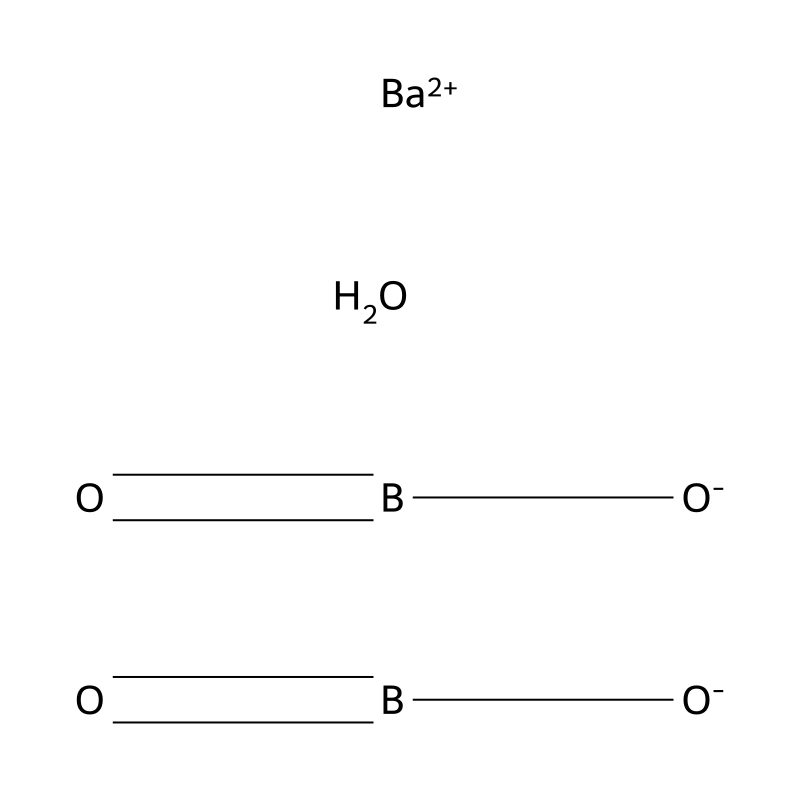

Barium metaborate monohydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Source of Barium:

Barium Metaborate Monohydrate offers a highly water-insoluble crystalline source of Barium (Ba) []. This property makes it advantageous in research settings where high pH environments are required, as other common Barium sources like Barium Chloride (BaCl₂) become highly soluble at higher pH []. This allows researchers to introduce Barium into their experiments without significantly altering the solution's pH.

Crystal Growth and Materials Science:

Barium Metaborate Monohydrate has been studied for its potential applications in crystal growth and materials science. Research has explored its use as a flux (a material added to molten material to lower its melting point and facilitate crystal growth) for the growth of various crystals, including Barium Titanate (BaTiO₃) and Lanthanum Aluminate (LaAlO₃) [, ]. Additionally, its unique properties, such as its non-linear optical behavior, have been investigated for potential applications in various photonic devices [].

Barium metaborate monohydrate is an inorganic compound with the chemical formula Ba(BO₂)₂·H₂O, characterized by its white crystalline appearance. This compound has a molecular weight of approximately 240.96 g/mol and is known for its low solubility in water, making it suitable for various industrial applications. Barium metaborate monohydrate is primarily utilized in the fields of optics, ceramics, and as a pigment in paints and coatings due to its unique properties and stability under different conditions.

- Oxidation: It can be oxidized to form barium borate under specific conditions, particularly in the presence of strong oxidizing agents.

- Reactions with Acids: When treated with acids, barium metaborate can release boric acid and barium salts.

- Thermal Decomposition: Upon heating, it may decompose into barium oxide and boron oxides at elevated temperatures exceeding 900 °C .

Barium metaborate monohydrate exhibits microbiocidal properties, making it useful in the manufacturing of paints and coatings where it acts as a preservative. Its mechanism of action involves inhibiting the growth of microorganisms by interfering with their metabolic processes. Although it is categorized as having moderate toxicity, it poses minimal risk when used correctly in industrial applications . It has shown slight toxicity to certain aquatic organisms but is generally considered safe for non-food uses .

Barium metaborate monohydrate can be synthesized through several methods:

- Reaction of Borax with Barium Chloride: This method involves mixing solutions of sodium tetraborate (borax) and barium chloride in a controlled environment to yield barium metaborate with high purity and yield rates up to 90%.

- Ultrasound-Assisted Precipitation: This innovative method utilizes ultrasound to facilitate the precipitation of barium metaborate from various borate solutions, resulting in nanometric powders suitable for advanced applications.

- Hydrothermal Synthesis: Under high-pressure and high-temperature conditions, barium metaborate can be synthesized from precursor compounds, allowing for the formation of high-quality crystals.

Research on barium metaborate monohydrate has revealed important insights into its interactions with other compounds:

- Corrosion Inhibition: Barium metaborate has been shown to enhance the anti-corrosive properties of paints when used as an additive, acting as an anodic inhibitor due to its limited solubility in aqueous environments.

- Laser-Induced Damage Studies: Investigations into its behavior under laser exposure have provided data on its damage thresholds, crucial for optimizing its use in laser systems.

Barium metaborate monohydrate shares similarities with several other borates and inorganic compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Properties |

|---|---|---|

| Barium Borate | BaB₂O₄ | Exhibits birefringence; used extensively in optics |

| Sodium Metaborate | NaBO₂ | More soluble; often used as a fungicide |

| Lithium Metaborate | LiBO₂ | Known for low thermal expansion; used in ceramics |

| Calcium Metaborate | Ca(BO₂)₂ | Acts as a flame retardant; less commonly used |

Barium metaborate monohydrate stands out due to its specific applications in optical technologies and its role as a microbiocide in industrial products. Its low solubility and unique crystalline structure further differentiate it from similar compounds, making it particularly valuable for specialized uses .

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant